N-[2-(trifluoromethyl)benzyl]propan-1-amine
CAS No.:
Cat. No.: VC17685438
Molecular Formula: C11H14F3N
Molecular Weight: 217.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14F3N |
|---|---|
| Molecular Weight | 217.23 g/mol |
| IUPAC Name | N-[[2-(trifluoromethyl)phenyl]methyl]propan-1-amine |
| Standard InChI | InChI=1S/C11H14F3N/c1-2-7-15-8-9-5-3-4-6-10(9)11(12,13)14/h3-6,15H,2,7-8H2,1H3 |
| Standard InChI Key | BQNZPSHMKLUEDJ-UHFFFAOYSA-N |
| Canonical SMILES | CCCNCC1=CC=CC=C1C(F)(F)F |
Introduction
Chemical Identity and Structural Features
N-[2-(Trifluoromethyl)benzyl]propan-1-amine (IUPAC name: N-[(2-(trifluoromethyl)phenyl)methyl]propan-1-amine) has the molecular formula and a molecular weight of 217.23 g/mol. The structure consists of a benzyl group () attached to the nitrogen atom of a propan-1-amine chain (), with a trifluoromethyl () substituent at the ortho position of the aromatic ring. The electron-withdrawing nature of the group significantly influences the compound’s electronic distribution, enhancing its lipophilicity and stability under physiological conditions .
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 217.23 g/mol |
| Boiling Point | Estimated 220–230°C (at 1 atm) |
| Solubility | Miscible in polar organic solvents (e.g., DCM, ethanol) |
| LogP (Partition Coefficient) | ~2.8 (predicted) |
Synthetic Pathways and Optimization
The synthesis of N-[2-(trifluoromethyl)benzyl]propan-1-amine typically involves multi-step reactions starting from 2-(trifluoromethyl)benzyl derivatives. A common approach adapts methodologies from analogous benzylamine syntheses :
Reductive Amination Route
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Aldehyde Intermediate: 2-(Trifluoromethyl)benzaldehyde is reacted with propan-1-amine in the presence of a reducing agent such as sodium cyanoborohydride () or hydrogen gas with a palladium catalyst.
\text{RCHO} + \text{NH}_2(\text{CH}_2)_2\text{CH}_3 \xrightarrow{\text{Reducing Agent}} \text{RCH}_2\text{NH}(\text{CH}_2)_2\text{CH}_3}where .
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Purification: The crude product is purified via column chromatography or distillation under reduced pressure to achieve >95% purity .
Nucleophilic Substitution Route
An alternative method involves the reaction of 2-(trifluoromethyl)benzyl chloride with propan-1-amine under basic conditions (e.g., potassium carbonate in dichloromethane):
where . This method offers higher yields (70–80%) but requires careful control of stoichiometry to avoid di-alkylation.
Reactivity and Functionalization
The compound’s reactivity is governed by its amine and trifluoromethyl groups:
Amine-Driven Reactions
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Acylation: Reacts with acyl chlorides (e.g., acetyl chloride) to form amides.
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Oxidation: Susceptible to oxidation by agents like , yielding nitroso or imine derivatives.
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Schiff Base Formation: Condenses with carbonyl compounds to generate imines, useful in coordination chemistry.
Trifluoromethyl Group Effects
The group enhances metabolic stability and membrane permeability, making the compound valuable in drug design. Its strong electron-withdrawing effect also deactivates the aromatic ring toward electrophilic substitution, directing reactions to the amine moiety .
Applications in Scientific Research
Pharmaceutical Intermediate
N-[2-(Trifluoromethyl)benzyl]propan-1-amine serves as a precursor in the synthesis of bioactive molecules. For example, it is a key intermediate in analogs of fenfluramine, a serotonin-releasing agent previously used for appetite suppression . Recent studies explore its incorporation into kinase inhibitors and antimicrobial agents due to its ability to modulate protein-ligand interactions.
Material Science
The compound’s fluorine content improves thermal stability in polymers. It is employed in the synthesis of fluorinated polyamides and epoxy resins, enhancing resistance to solvents and UV degradation.
Future Directions
Further research should prioritize:
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Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives.
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Biological Screening: Evaluating antiviral and anticancer activity in vitro.
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Environmental Impact Studies: Assessing biodegradation pathways and ecotoxicity.
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